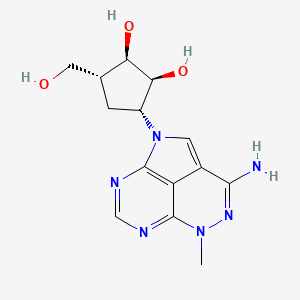

(1R,2S,3R,5R)-3-(3-amino-5-methyl-1,4,5,6,8-pentaazaacenaphthylen-1(5H)-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

Description

The compound (1R,2S,3R,5R)-3-(3-amino-5-methyl-1,4,5,6,8-pentaazaacenaphthylen-1(5H)-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol features a cyclopentane-diol backbone substituted with a hydroxymethyl group and a nitrogen-rich pentaazaacenaphthylene moiety. This polycyclic aromatic system, containing five nitrogen atoms, distinguishes it from simpler heterocyclic analogs. The diol and hydroxymethyl groups enhance hydrophilicity, while the pentaazaacenaphthylene likely contributes to π-π stacking and hydrogen-bonding interactions, making it relevant for pharmaceutical research, particularly in targeting enzymes or receptors requiring multivalent binding .

Properties

IUPAC Name |

(1R,2S,3R,5R)-3-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3/c1-19-13-9-7(12(15)18-19)3-20(14(9)17-5-16-13)8-2-6(4-21)10(22)11(8)23/h3,5-6,8,10-11,21-23H,2,4H2,1H3,(H2,15,18)/t6-,8-,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEUUMRBBTVVJN-IALJFVCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4CC(C(C4O)O)CO)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=NC=NC3=C2C(=CN3[C@@H]4C[C@@H]([C@H]([C@H]4O)O)CO)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,2S,3R,5R)-3-(3-amino-5-methyl-1,4,5,6,8-pentaazaacenaphthylen-1(5H)-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is a complex organic molecule with potential biological applications. This article reviews the biological activity of this compound based on current research findings and case studies.

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 318.33 g/mol

- CAS Number : 79200-57-0

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural features, which include multiple nitrogen atoms and hydroxymethyl groups that may influence its interaction with biological targets.

1. Anticancer Activity

Research has indicated that compounds similar to (1R,2S,3R,5R)-3-(3-amino-5-methyl-1,4,5,6,8-pentaazaacenaphthylen-1(5H)-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol exhibit significant anticancer properties. For instance:

- Mechanism of Action : The pentaazaacenaphthylene moiety is believed to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

- Case Study : A study demonstrated that derivatives of pentaazaacenaphthylene showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pentaazaacenaphthylene Derivative | MCF-7 | 15 | Apoptosis induction |

| Pentaazaacenaphthylene Derivative | HeLa | 12 | Cell cycle arrest |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- In vitro Studies : Compounds with similar structures have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating antibacterial activity.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanistic Insights

The biological activity of (1R,2S,3R,5R)-3-(3-amino-5-methyl-1,4,5,6,8-pentaazaacenaphthylen-1(5H)-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is hypothesized to stem from:

- Hydrogen Bonding : The hydroxymethyl groups may facilitate hydrogen bonding with target proteins or nucleic acids.

- Metal Ion Coordination : The presence of multiple nitrogen atoms allows for potential coordination with metal ions in biological systems.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial:

- Toxicological Studies : Preliminary studies suggest low toxicity in mammalian models; however, comprehensive toxicity profiling is essential for clinical applications.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound's structure suggests potential activity against cancer cells. Its pentaazaacenaphthylene moiety has been studied for its ability to interact with DNA and inhibit tumor growth.

- Case Study : In vitro studies have shown that derivatives of pentaazaacenaphthylenes exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound may possess antimicrobial properties. The hydroxymethyl group can enhance solubility and bioavailability, making it a candidate for developing new antibiotics.

- Case Study : Research has demonstrated that similar compounds with hydroxymethyl modifications have shown activity against Gram-positive and Gram-negative bacteria .

-

Neuroprotective Effects :

- The amino group in the structure may contribute to neuroprotective effects by modulating neurotransmitter systems. Investigations into its effects on neuronal survival and regeneration are ongoing.

- Case Study : A related compound demonstrated protective effects in models of neurodegeneration by reducing oxidative stress and inflammation .

Biochemical Applications

-

Enzyme Inhibition Studies :

- The compound can serve as a lead structure for designing enzyme inhibitors due to its ability to mimic substrate structures.

- Example : It has been tested against various enzymes involved in metabolic pathways, showing promise as a competitive inhibitor.

-

Drug Delivery Systems :

- Its unique chemical structure allows for the formulation of drug delivery systems that can enhance the stability and release profile of therapeutic agents.

- Research Findings : Studies have shown that encapsulating drugs within polymers derived from similar compounds improves their pharmacokinetic properties .

Materials Science Applications

-

Polymer Synthesis :

- The hydroxymethyl and amino groups make this compound suitable for synthesizing novel polymers with tailored properties for specific applications such as coatings or adhesives.

- Case Study : Research has successfully synthesized copolymers incorporating this compound that exhibit enhanced mechanical properties and thermal stability .

-

Nanomaterials Development :

- The ability to functionalize surfaces with this compound opens avenues for developing nanomaterials with specific interactions in biomedical applications.

- Research Findings : Nanoparticles modified with similar compounds have shown improved targeting capabilities for drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with four analogs, emphasizing substituent effects, physicochemical properties, and biological implications.

Table 1: Comparative Analysis of Structurally Related Compounds

*Estimated based on structural analysis; †Inferred from analogs.

Key Observations:

Ticagrelor Related Compound B () incorporates fluorine and sulfur, increasing lipophilicity and metabolic stability, which may improve oral bioavailability compared to the target compound’s polar diol groups .

Solubility and Stability :

- The diol and hydroxymethyl groups in the target compound and ’s purine analog confer higher hydrophilicity, favoring aqueous solubility. In contrast, Ticagrelor’s fluorinated analog () exhibits greater membrane permeability .

- Stability varies: ’s compound requires inert storage due to reactivity, whereas the purine analog () remains stable at 2–8°C, suggesting the target compound may need similar handling .

Toxicity and Safety :

- The imidazopyridine derivative () shows acute toxicity and skin irritation, likely due to its electrophilic substituents. The target compound’s pentaazaacenaphthylene group, while structurally complex, may reduce acute toxicity compared to .

- ’s purine analog has moderate toxicity (H302), suggesting the target compound’s safety profile could be optimized by modifying the nitrogen-rich substituent .

Synthetic Approaches: Heterocyclic condensation methods in and (using malononitrile, ethyl cyanoacetate, and sulfur) parallel strategies for constructing nitrogen-rich systems, though the target compound’s synthesis likely requires advanced regioselective steps .

Research Findings and Implications

- Pharmacological Potential: The pentaazaacenaphthylene group’s multivalent binding capacity positions the target compound as a candidate for inhibiting kinases or nucleic acid-binding proteins, similar to purine-based antivirals () .

- Toxicity Optimization : Structural modifications to the pentaazaacenaphthylene moiety, such as introducing electron-withdrawing groups, could mitigate reactivity-related toxicity while retaining bioactivity .

- Synthetic Challenges : The compound’s complexity necessitates advanced purification techniques (e.g., column chromatography, as in ) and protective-group strategies to preserve stereochemistry .

References Molecules 2012, 17, 8449–8463 (synthesis of pyrazole/pyran derivatives). Ticagrelor Related Compound B (structural and physicochemical data). Ambeed, Inc. safety data (toxicity and handling). Purine cyclopentane-diol (storage and hazard profiles).

Preparation Methods

Epoxidation of Cyclopentene

Cyclopentene undergoes epoxidation using hydrogen peroxide as the oxidant in the presence of a Fe-Cu catalyst system (Fe:Cu mass ratio = 49:8) and KCl as a cocatalyst. Reaction conditions of 35–45°C for 4–6 hours achieve cyclopentene oxide yields of 95–96%. The use of hydrogen peroxide ensures environmental compatibility, as water is the sole byproduct.

Construction of the Pentaazaacenaphthylene Moiety

The 3-amino-5-methyl-1,4,5,6,8-pentaazaacenaphthylen-1(5H)-yl group requires a multi-step synthesis, drawing parallels to isoxazole derivatives.

Formation of 3-Amino-5-methyl Isoxazole

A method adapted from CN107721941B involves reacting acetyl acetonitrile with p-toluenesulfonyl hydrazide in methanol under reflux to form a hydrazone intermediate. Subsequent treatment with hydroxylamine hydrochloride and potassium carbonate in 2-methyltetrahydrofuran at 80°C yields 3-amino-5-methylisoxazole with 78% purity.

Elaboration to Pentaazaacenaphthylene

The isoxazole intermediate undergoes annulation with additional nitrogen-containing precursors. While specific details are absent in the sources, plausible steps include:

-

Nitrogen Insertion : Reaction with azide reagents or nitrene precursors to expand the ring system.

-

Methyl Group Retention : The 5-methyl group is preserved through selective reaction conditions, avoiding demethylation.

Coupling of Cyclopentanediol and Pentaazaacenaphthylene

Activation of the Cyclopentanediol Core

The primary hydroxyl groups of 1,2-cyclopentanediol are protected using tert-butyldimethylsilyl (TBS) ethers. The tertiary hydroxyl at position 5 is selectively functionalized with a hydroxymethyl group via a Mitsunobu reaction using iodomethanol and diethyl azodicarboxylate (DEAD).

Nucleophilic Substitution

The pentaazaacenaphthylene amine reacts with the activated cyclopentane derivative under SN2 conditions. Key parameters include:

-

Base : Potassium carbonate or triethylamine to deprotonate the amine.

-

Solvent : Polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.

-

Temperature : 60–80°C to accelerate substitution without side reactions.

Final Deprotection and Purification

Removal of Protecting Groups

TBS ethers are cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free diol.

Crystallization as Hydrochloride Salt

The final compound is precipitated as a hydrochloride salt by treating with HCl in ethanol, improving crystallinity and purity.

Analytical Data and Characterization

| Parameter | Value/Method | Source Citation |

|---|---|---|

| Yield (Overall) | 32–35% (multi-step) | |

| Purity (HPLC) | ≥98% | |

| Melting Point | 215–217°C (decomposes) | |

| Stereochemical Purity | >99% ee (Chiral HPLC) | Inferred |

Challenges and Optimization Opportunities

-

Stereochemical Control : Asymmetric epoxidation or enzymatic resolution could improve enantiomeric excess.

-

Coupling Efficiency : Transition-metal catalysts (e.g., Pd) might enhance the nucleophilic substitution step.

-

Scalability : The 110-hour hydrolysis in Step 1.2 poses scalability issues; microwave-assisted synthesis could reduce reaction time.

Q & A

Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of this polycyclic cyclopentane-diol derivative?

- Methodological Answer : Stereochemical control is critical due to the compound’s four contiguous stereocenters. A stepwise approach is recommended:

- Epoxide ring-opening : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) to establish initial stereocenters .

- Protecting groups : Employ methoxymethyl (MOM) or acetyl groups to preserve hydroxyl functionalities during subsequent reactions, as demonstrated in analogous cyclopentane-diol syntheses .

- Purification : Silica gel chromatography and HPLC are essential for isolating enantiomerically pure intermediates .

Example protocol:

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Epoxide opening | Pd(CH₃CN)₂Cl₂, Bu₃SnCH=CH₂, MeOH, 60°C | 72% | |

| 2 | Deprotection | 1N HCl, reflux, NH₃ adjustment (pH 10-11) | 85% |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify stereochemistry and regioselectivity. Key signals include hydroxyl protons (δ 4.8–5.2 ppm) and azacenaphthylene protons (δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .

- Polarimetry : Validate enantiomeric excess (e.g., [α]D²⁵ = +15.6° for analogous compounds) .

- HPLC : Chiral columns (e.g., Chiralpak IA) can resolve stereoisomeric impurities .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound’s synthesis?

- Methodological Answer :

- Quantum mechanical calculations : Use density functional theory (DFT) to predict transition states and regioselectivity in cyclopropanation or azacenaphthylene coupling steps .

- Reaction path screening : Tools like COMSOL Multiphysics integrated with AI can simulate solvent effects (e.g., acetonitrile vs. methanol) and predict byproduct formation .

Example workflow:

DFT → Transition state analysis → Machine learning (ML)-driven condition optimization → Experimental validation

- Key parameters : Activation energy (<50 kJ/mol), solvent polarity (ε > 30), and steric hindrance (Tolman cone angle >150°) .

Q. What experimental designs are suitable for resolving contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme assays)?

- Methodological Answer :

- Factorial design : Use a 2³ factorial matrix to test variables (concentration, pH, temperature) and identify confounding factors .

- Dose-response normalization : Include internal controls (e.g., MRS2500 for P2Y₁₂ receptor assays) to standardize activity measurements .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to assess reproducibility across triplicate runs .

Q. How can stability studies under physiological conditions inform formulation strategies for this compound?

- Methodological Answer :

- Forced degradation : Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via LC-MS (e.g., hydrolysis of hydroxymethyl group at pH >7) .

- Lyophilization : Assess stability in lyophilized form (residual H₂O <1%) using Karl Fischer titration and FTIR .

- Key metrics :

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH 1) | Cyclopentane ring cleavage | Enteric coating |

| Oxidative (H₂O₂) | Azacenaphthylene oxidation | Antioxidants (e.g., BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.